An In-Depth Technical Guide to the Physicochemical Properties of 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine
Introduction
2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine is a heterocyclic organic compound belonging to the class of cyclic imines. Its structure, characterized by a six-membered ring containing a nitrogen atom and a carbon-nitrogen double bond, along with three methyl substituents, imparts unique steric and electronic properties. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the structurally analogous and well-characterized compound, 2,2,6,6-tetramethylpiperidine, to provide reasoned estimations.
Molecular Structure and Key Identifiers
The foundational step in understanding the physicochemical nature of a compound is to establish its molecular identity.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | |
| Molecular Weight | 125.21 g/mol | [1][2] |
| CAS Number | 112269-97-3 | [1][2] |
| IUPAC Name | 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine |
Predicted and Analogous Physicochemical Properties
The following table summarizes the predicted and analogous physicochemical properties of 2,2,6-trimethyl-2,3,4,5-tetrahydropyridine. Values for the analogous compound, 2,2,6,6-tetramethylpiperidine, are provided for a comparative framework.
| Property | Predicted/Analogous Value for 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine | Experimental Value for 2,2,6,6-Tetramethylpiperidine | Source (Analog) |
| Boiling Point | Estimated: ~145-155 °C | 152 °C | [3][4] |
| Density | Estimated: ~0.83-0.85 g/mL at 25 °C | 0.837 g/mL at 25 °C | [3][4] |
| pKa of Conjugate Acid | Estimated: ~10.5-11.5 | 11.07 | [5] |
| Solubility | Predicted to be soluble in organic solvents, sparingly soluble in water. | Soluble in organic solvents. | [6][7] |
Boiling Point and Density: The Influence of Structure
The boiling point of an amine is influenced by its molecular weight and the extent of intermolecular hydrogen bonding. Primary and secondary amines exhibit higher boiling points compared to tertiary amines of similar molecular weight due to the presence of N-H bonds that can participate in hydrogen bonding[8][9]. 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine, being a cyclic imine, lacks an N-H bond and therefore cannot act as a hydrogen bond donor. Its boiling point is thus expected to be primarily determined by van der Waals forces. The structurally similar 2,2,6,6-tetramethylpiperidine has a boiling point of 152 °C[3][4]. The introduction of a double bond in the tetrahydropyridine ring might slightly alter the molecular shape and polarity, but a significant deviation from this value is not anticipated.
The density of alkyl-substituted cyclic amines is generally less than that of water. For instance, 2,2,6,6-tetramethylpiperidine has a density of 0.837 g/mL[3][4]. It is reasonable to predict that 2,2,6-trimethyl-2,3,4,5-tetrahydropyridine will have a similar density.
Basicity and pKa: The Role of Steric Hindrance and Hybridization
The basicity of an amine is a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The pKa of the conjugate acid is a quantitative measure of this basicity. For 2,2,6,6-tetramethylpiperidine, a sterically hindered secondary amine, the pKa of its conjugate acid is 11.07[5]. This indicates it is a moderately strong base.
For 2,2,6-trimethyl-2,3,4,5-tetrahydropyridine, the nitrogen atom is part of an imine functional group and is sp² hybridized. Generally, lone pairs in sp² orbitals are held more tightly to the nucleus and are less basic compared to those in sp³ orbitals[10][11]. However, the presence of electron-donating alkyl groups can increase the electron density on the nitrogen, enhancing its basicity. The steric hindrance provided by the gem-dimethyl group at the 2-position and the methyl group at the 6-position will also influence its reactivity. The interplay of these electronic and steric factors suggests a pKa value that is likely in a similar range to its piperidine analog, though potentially slightly lower due to the sp² hybridization of the nitrogen.
Caption: Factors influencing the basicity of 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups. The two methyl groups at the C2 position would likely be equivalent and appear as a singlet. The methyl group at the C6 position would be in a different chemical environment and appear as another singlet. The methylene protons on the tetrahydropyridine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. For comparison, the ¹H NMR spectrum of 2,2,6,6-tetramethylpiperidine shows signals for the methyl protons and the methylene protons of the ring[12][13].
¹³C NMR: The carbon NMR spectrum should display signals for all eight carbon atoms. The quaternary carbon at C2 and the carbon at C6 would have distinct chemical shifts. The two methyl carbons at C2 would be equivalent, and the methyl carbon at C6 would show a separate signal. The methylene carbons of the ring would also have characteristic chemical shifts. The imine carbon (C=N) would appear at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The ¹³C NMR spectrum of 2,2,6,6-tetramethylpiperidine provides reference chemical shifts for the saturated carbon framework[14][15].
Infrared (IR) Spectroscopy
The IR spectrum of 2,2,6-trimethyl-2,3,4,5-tetrahydropyridine is expected to exhibit characteristic absorption bands. A key feature would be the C=N stretching vibration, which typically appears in the region of 1690-1640 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-2960 cm⁻¹ region. The absence of a significant N-H stretching band (around 3300-3500 cm⁻¹) would confirm the tertiary nature of the imine nitrogen. The FTIR spectrum of 2,2,6,6-tetramethylpiperidine shows the characteristic C-H and N-H (for the secondary amine) stretching bands[16][17].
Mass Spectrometry (MS)
In mass spectrometry, amines and imines undergo characteristic fragmentation patterns. For 2,2,6-trimethyl-2,3,4,5-tetrahydropyridine, the molecular ion peak (M⁺) would be expected at m/z 125, corresponding to its molecular weight. A common fragmentation pathway for cyclic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom[1][2][18]. This would lead to the formation of stable iminium ions. The loss of a methyl group (M-15) would likely be a prominent fragmentation pathway, resulting in a peak at m/z 110. Further fragmentation of the ring would lead to other characteristic ions.
Experimental Protocols for Property Determination
For researchers aiming to experimentally determine the physicochemical properties of novel compounds like 2,2,6-trimethyl-2,3,4,5-tetrahydropyridine, the following standard protocols are recommended.
Protocol for pKa Determination
-
Preparation of Solutions: Prepare a standard solution of the compound in a suitable solvent (e.g., methanol/water mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Protocol for Solubility Determination
-
Equilibrium Method: Add an excess amount of the compound to a known volume of the solvent in a sealed container.
-
Agitation: Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
Separation and Quantification: Centrifuge or filter the mixture to separate the undissolved solid. Analyze the concentration of the compound in the saturated solution using a suitable analytical technique such as HPLC or UV-Vis spectroscopy[6].
Caption: Experimental workflow for the synthesis and characterization of 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of 2,2,6-trimethyl-2,3,4,5-tetrahydropyridine. While direct experimental data remains limited, a robust understanding of its expected behavior has been formulated through the analysis of its molecular structure and comparison with the well-documented analogous compound, 2,2,6,6-tetramethylpiperidine. The predictions and methodologies outlined herein offer a solid foundation for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds. Further experimental validation of these properties is encouraged to expand the chemical knowledge base and facilitate the development of new technologies and therapeutics.
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